Propargyl-PEG1-t-butyl ester is classified as a polyethylene glycol derivative. Specifically, it contains a propargyl group and a t-butyl protected carboxylic acid group, making it suitable for various bioconjugation strategies. The compound has the Chemical Abstracts Service (CAS) number 488150-84-1 and is recognized for its role as a PEG crosslinker that enhances solubility in aqueous environments, which is particularly beneficial in biological contexts .
The synthesis of Propargyl-PEG1-t-butyl ester primarily involves the modification of polyethylene glycol. The general synthetic route can be summarized as follows:
Key parameters include temperature control and reaction time, which can significantly affect yield and purity .
Propargyl-PEG1-t-butyl ester participates in several key chemical reactions:
The mechanism of action primarily revolves around two pathways:
These mechanisms highlight the compound's utility in creating stable linkages while allowing for subsequent modifications .
Propargyl-PEG1-t-butyl ester exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for laboratory applications requiring high solubility and stability .
Propargyl-PEG1-t-butyl ester finds extensive use in various scientific applications:
Propargyl-PEG1-t-butyl ester (CAS 488150-84-1) serves as a foundational building block in bioorthogonal conjugation strategies due to its dual-functionality molecular architecture. The terminal propargyl group (-CH₂C≡CH) undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized compounds or biomolecules, forming stable 1,2,3-triazole linkages under physiological conditions [1] [3] [6]. This click chemistry reaction exhibits exceptional selectivity and near-quantitative yields, enabling researchers to conjugate diverse payloads—including fluorescent probes, drug molecules, and targeting ligands—without interfering with native biological processes [6] [7]. The reaction's bioorthogonal nature preserves biomolecular integrity while facilitating precise construction of complex bioconjugates, as demonstrated in antibody-drug conjugate (ADC) synthesis and PROTAC® molecule development [9].
Simultaneously, the t-butyl ester moiety (-OC(O)C(CH₃)₃) acts as a steric shield for the carboxylate functionality, preventing unwanted nucleophilic attack or self-polymerization during conjugation reactions [1] [3] [9]. This protection is crucial for maintaining reaction fidelity when working with acid-sensitive compounds or multi-step synthetic pathways. The t-butyl group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), revealing a free carboxylic acid (-COOH) for subsequent coupling reactions with amines or alcohols via carbodiimide chemistry [3] [7] [9]. This sequential deprotection-conjugation approach enables orthogonal modification strategies, allowing researchers to build sophisticated biomolecular architectures with spatial precision.
Table 1: Molecular Characteristics of Propargyl-PEG1-t-butyl Ester
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | C₁₀H₁₆O₃ | Defines elemental composition and molecular mass (184.2 g/mol) [3] [9] |
Propargyl Group | -CH₂C≡CH | Enables CuAAC "click" reactions with azides [1] [7] |
t-Butyl Ester Group | -OC(O)C(CH₃)₃ | Protects carboxyl group during conjugation [3] [9] |
PEG Spacer Length | 4 atoms (PEG1) | Balances hydrophilicity and molecular compactness [3] |
Purity | ≥98% | Ensures reproducibility in research applications [3] [7] |
The compact ethylene glycol (PEG1) spacer, though minimal, significantly enhances aqueous solubility compared to non-PEGylated propargyl derivatives—a critical advantage when conjugating hydrophobic drug molecules [3] [7]. This property facilitates homogeneous reaction kinetics in aqueous buffers and biological media, overcoming solubility limitations that often plague organic bioconjugation reactions. The molecular weight (184.2 g/mol) and small steric footprint make this linker particularly valuable for constructing conjugates where minimal linker perturbation is desired, such as in bioactive small-molecule hybrids or sterically sensitive enzyme inhibitors [7] [9].
The development of Propargyl-PEG1-t-butyl ester represents a strategic optimization within the broader evolution of PEG-based bioconjugation tools. Early PEG linkers focused primarily on extending chain length (e.g., PEG4-PEG12) to maximize water solubility and reduce immunogenicity [4] [8]. However, longer PEG chains introduced new challenges: increased molecular weight dilutes payload efficiency, while excessive flexibility can hinder target engagement [4] [8]. Propargyl-PEG1-t-butyl ester addresses these limitations through a minimalist design—incorporating just one ethylene oxide unit—that retains beneficial solubilizing properties while minimizing linker-induced conformational entropy [3] [7]. This design philosophy reflects a broader shift toward "stealth" linkers that balance biocompatibility with functional efficiency in drug delivery systems.
Table 2: Evolution of PEG Linker Architectures in Bioconjugation
Linker Type | Key Features | Advantages/Limitations |
---|---|---|
Propargyl-PEG1-t-butyl ester | Short-chain PEG (1 unit); protected carboxyl | Minimal steric impact; controlled deprotection [3] [7] |
Disulfide Variants (e.g., Propargyl-PEG1-SS-PEG1-t-butyl) | Cleavable S-S bond; longer spacer | Redox-responsive release; enhanced solubility [2] [4] |
Acid-Terminated PEG Linkers (e.g., Acid-PEGₙ-t-butyl) | Variable PEG length; protected acid terminus | Tunable hydrophilicity; multi-step conjugation [8] |
Azido-PEG-t-butyl Esters | Terminal azide for strain-promoted click chemistry | Copper-free conjugation; bioorthogonal [8] |
The hydrophilic PEG spacer fundamentally alters conjugate pharmacokinetics by shielding hydrophobic payloads from plasma proteins and reducing renal clearance [4] [8]. Even the single ethylene glycol unit in Propargyl-PEG1-t-butyl ester provides measurable solubility enhancement—critical for conjugating insoluble chemotherapeutic agents like taxanes or kinase inhibitors [3] [7]. This property has proven essential in antibody-drug conjugate (ADC) development, where drug hydrophobicity often triggers aggregation or rapid clearance [4] [8]. The t-butyl ester protection strategy further distinguishes this linker from earlier PEG-acids (e.g., Acid-PEG4-t-butyl ester), as it prevents undesired self-reactions during storage or conjugation [8].
Modern applications leverage the compound's orthogonal reactivity for advanced drug delivery platforms. In PROTAC® synthesis, the propargyl group conjugates with azide-functionalized E3 ligase ligands, while the deprotected carboxylate links to target protein binders—enabling construction of heterobifunctional degraders with precise spatial control [9]. Similarly, disulfide-bridged variants (e.g., Propargyl-PEG1-SS-PEG1-t-butyl ester, CAS 1807518-78-0) exploit intracellular glutathione for tumor-selective payload release, demonstrating how minor structural modifications expand functionality [2] [4] [10]. These innovations highlight a paradigm shift toward modular linker systems where protection chemistry, cleavable elements, and bioorthogonal handles coexist to address complex delivery challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0